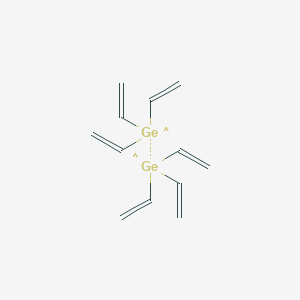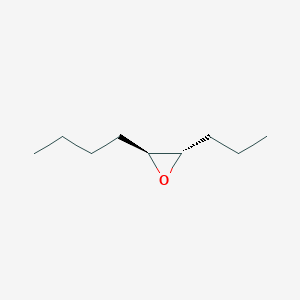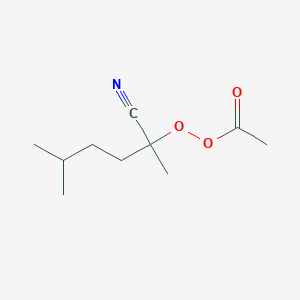
4-Hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methyl group at the 6-position, and an oxo group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to form the desired benzopyran derivative . Common reagents used in this synthesis include ammonium acetate, malononitrile, and methyl cyanoacetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The nitrile group at the 3-position can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 6-methyl-2-oxo-
Comparison: 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methyl-2-oxo- is unique due to the presence of both a hydroxy group at the 4-position and a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the hydroxy group can participate in hydrogen bonding and other interactions, while the methyl group can affect the compound’s lipophilicity and steric properties .
Propiedades
Número CAS |
58138-60-6 |
|---|---|
Fórmula molecular |
C11H7NO3 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-4,13H,1H3 |
Clave InChI |
VRWFKFXGORERAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)








![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
